molecular formula C10H18O3 B1391522 Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate CAS No. 834914-39-5

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B1391522
CAS No.: 834914-39-5
M. Wt: 186.25 g/mol
InChI Key: CHMBRLRRLJHXRK-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (CAS 834914-39-5) is a cyclohexane-derived ester featuring a hydroxymethyl (-CH₂OH) substituent at the 1-position and an ethyl ester (-COOEt) group. This compound is commercially available at 97% purity . Its structure combines the steric bulk of the cyclohexane ring with polar functional groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or specialty chemicals. The hydroxymethyl group enhances solubility in polar solvents and provides a reactive site for further derivatization (e.g., oxidation, esterification).

Properties

IUPAC Name

ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMBRLRRLJHXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672985
Record name Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834914-39-5
Record name Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834914-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of Dimethyl 1,4-Cyclohexanedicarboxylate Derivatives

A patented method describes the preparation of hydroxy-substituted cyclohexanecarboxylic acids and their esters via hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate derivatives. The process includes:

  • Starting Material: Dimethyl 1,4-cyclohexanedicarboxylate
  • Reaction: Hydrogen reduction under high temperature and pressure using expensive catalysts
  • By-products: Formation of 1,4-di(hydroxymethyl)cyclohexane and polymerized ethers
  • Purification: Hydrolysis to alkali salts, solvent extraction, neutralization, filtration, and vacuum distillation to isolate Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate with high purity (~99.1%)
  • Advantages: High purity product obtained economically by utilizing distillation residues from related processes
  • Reaction Conditions: Distillation under reduced pressure at 150-300 °C, vacuum distillation at ~10 mmHg, temperature range 220-250 °C for final isolation

This method avoids the use of expensive raw materials like 4-(hydroxymethyl)benzoic acid and reduces by-product formation through controlled hydrolysis and extraction steps.

Hydrolysis and Extraction from Distillation Residues

The process leverages distillation residues generated during 1,4-di(hydroxymethyl)cyclohexane production:

  • Step a: Hydrolysis of distillation residue with alkali bases such as sodium hydroxide, potassium hydroxide, or calcium hydroxide
  • Step b: Addition of an organic solvent immiscible with water to extract organic impurities
  • Step c: Filtration and concentration of the aqueous phase to isolate 4-(hydroxymethyl)cyclohexanecarboxylic acid salts
  • Step d: Acidification and vacuum distillation to obtain this compound

This method is notable for its simplicity, cost-effectiveness, and ability to recover valuable by-products like 1,4-di(hydroxymethyl)cyclohexane and its polymerized ethers with high purity.

Alternative Cyclohexane Derivative Syntheses

Other patented processes focus on cyclohexane derivatives via hydrazone intermediates and selective functional group transformations, which may be adapted for preparing hydroxymethyl-substituted cyclohexanecarboxylates. These involve:

  • Formation of hydrazones from cyclohexanone derivatives
  • Thermal decomposition and extended boiling to achieve ring functionalization
  • Subsequent purification steps to isolate desired hydroxymethyl esters

However, detailed application to this compound specifically is less documented in these sources.

Preparation Step Conditions/Notes Outcome/Yield Purity Achieved
Hydrogenation of dimethyl ester High T, P hydrogenation; expensive catalyst By-products formed; requires purification ~99.1% purity after distillation
Hydrolysis with alkali base NaOH, KOH, Ca(OH)2; solvent extraction Efficient separation of acids and esters High purity via filtration and distillation
Vacuum distillation 150-300 °C, ~10 mmHg pressure Isolation of this compound 97-99% purity (GC confirmed)
Recovery of by-products 1,4-di(hydroxymethyl)cyclohexane and polymer ethers High purity recovered as valuable by-products ~96.4% purity
  • The use of distillation residues as raw materials significantly improves economic efficiency by reducing waste and reusing intermediates.
  • Alkali hydrolysis combined with solvent extraction is a key step to achieve selective isolation of this compound.
  • Vacuum distillation under reduced pressure is critical for obtaining high-purity product without thermal degradation.
  • The compound serves as an important monomer for pharmaceuticals (e.g., diabetes and pain treatments) and high-performance polymers with enhanced moldability and water solubility.

The preparation of this compound is best achieved through a combination of selective hydrogenation, alkali hydrolysis, solvent extraction, and vacuum distillation. Utilizing distillation residues from related cyclohexane derivatives enhances cost-effectiveness and purity. The methods are well-documented in patent literature and supported by analytical data, making them authoritative for industrial and research applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 1-(Carboxymethyl)cyclohexanecarboxylic acid.

    Reduction: 1-(Hydroxymethyl)cyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex organic molecules.

Yield and Efficiency

  • Yields often exceed 90% in synthetic applications, demonstrating its efficiency as an intermediate .

Biological Applications

The compound has shown potential for various biological applications, particularly in medicinal chemistry and agrochemicals.

Antimicrobial Activity

  • A study demonstrated that this compound exhibits significant antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was notably lower than standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Anti-inflammatory Properties

  • Research indicates that this compound can inhibit pro-inflammatory cytokines, such as TNF-α, suggesting therapeutic potential for treating inflammatory conditions .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the development of agrochemicals, including pesticides and herbicides. Its cyclohexane structure contributes to the stability and efficacy of these products.

Chemical Transformations

  • The compound undergoes halogenation and coupling reactions to synthesize desired agrochemicals. Field trials have shown these products to be effective in pest control .

Polymer Chemistry

This compound is also investigated for its role in polymer chemistry. It acts as a comonomer that imparts specific properties to polymer chains.

Performance Indicators

  • Polymers derived from this compound exhibit enhanced mechanical properties and increased biodegradability. Key performance indicators include tensile strength measurements and degradation rates .

Process Chemistry

In the context of process chemistry, this compound is studied for its potential in optimizing chemical processes, particularly within green chemistry frameworks.

Sustainable Processes

  • Its use contributes to sustainable practices by reducing waste and improving reaction efficiencies .

Antimicrobial Activity Study

A comprehensive study evaluated the antimicrobial efficacy of this compound against various bacterial strains:

  • Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics.

Anti-inflammatory Mechanism Study

In vitro experiments showed that the compound could reduce TNF-α secretion in macrophage cell lines:

  • This effect is attributed to its ability to modulate signaling pathways involved in inflammation, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their structural differences are summarized below:

Compound Name CAS Number Substituents/Modifications Key Features
Ethyl cyclohexanecarboxylate 3289-28-9 No substituents on cyclohexane Simple ester; hydrophobic
Ethyl 3-cyclohexene-1-carboxylate 15111-56-5 Double bond at 3-position Increased reactivity due to unsaturation
Ethyl 2-amino-1-cyclohexene-1-carboxylate Not provided Amino (-NH₂) group at 2-position + double bond Polar, basic; used in peptide research
Ethyl 1-(aminomethyl)cyclohexanecarboxylate 137864-55-2 Aminomethyl (-CH₂NH₂) at 1-position Basic; precursor for drug candidates
Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate 70969-58-3 Hydroxymethyl at 4-position (trans isomer) Stereochemical differences in reactivity

Key Observations :

  • Substituent Position : The position of the hydroxymethyl group (1 vs. 4) influences steric hindrance and hydrogen-bonding capacity. For example, the 1-position in the target compound may hinder nucleophilic attacks at the ester carbonyl compared to the 4-position .
  • Functional Groups: Amino groups (e.g., in 137864-55-2) increase basicity, while hydroxymethyl groups enhance hydrophilicity and oxidative stability .

Physical and Chemical Properties

Data from the CRC Handbook of Chemistry and Physics and related sources:

Compound Name Boiling Point (°C) Density (g/cm³) Refractive Index Solubility
Ethyl cyclohexanecarboxylate 196 0.936 1.4501 Soluble in ethanol, ether
Ethyl 3-cyclohexene-1-carboxylate 194.5 0.9537 1.4511 Similar to above
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Not reported Estimated ~1.0 Estimated ~1.46 Higher water solubility

Analysis :

  • The hydroxymethyl group in the target compound likely raises its boiling point compared to unsubstituted ethyl cyclohexanecarboxylate due to hydrogen bonding.
  • Density and refractive index are expected to increase slightly relative to non-polar analogues, aligning with trends observed in substituted esters .

Biological Activity

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is an organic compound with significant potential in various fields, including organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C10_{10}H18_{18}O3_3
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 834914-39-5
  • IUPAC Name : Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
  • Synonyms : Ethyl 1-hydroxymethyl cyclohexanecarboxylate, cyclohexanecarboxylic acid, 1-hydroxymethyl-, ethyl ester

Synthesis

This compound can be synthesized through several methods, including:

  • Esterification Reactions : Reacting cyclohexanecarboxylic acid derivatives with ethylene glycol or similar alcohols.
  • Hydroxymethylation : Introducing a hydroxymethyl group via nucleophilic substitution reactions.

These synthetic routes are optimized for yield and purity, making the compound accessible for research and industrial applications.

Pharmacological Potential

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, which may be beneficial in pharmaceutical formulations aimed at combating bacterial infections.
  • Anti-inflammatory Effects : The compound's structure allows for interactions with biological pathways involved in inflammation, indicating possible applications in treating inflammatory diseases.

Case Studies

  • Field Trials for Agrochemical Applications :
    • In studies focused on agricultural applications, this compound was evaluated as an intermediate for synthesizing agrochemicals. Field trials demonstrated high efficacy in pest and weed control, showcasing its potential as a bioactive agent in crop protection strategies.
  • Environmental Impact Studies :
    • The compound's biodegradability was assessed through environmental impact studies. Results indicated moderate biodegradability, suggesting that modifications could enhance its environmental compatibility and reduce ecological risks associated with its use.

Comparative Analysis

The following table compares this compound with related compounds to highlight its unique properties:

Compound NameMolecular FormulaKey Features
Ethyl cyclohexanecarboxylateC9_{9}H16_{16}O2_2Lacks hydroxymethyl group
Ethyl 1-hydroxycyclohexanecarboxylateC10_{10}H18_{18}O3_3One less carbon than ethyl 1-(hydroxymethyl)...
Ethyl 2-hydroxycyclohexanecarboxylateC10_{10}H18_{18}O3_3Hydroxymethyl group at a different position
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylateC9_{9}H16_{16}O3_3Cyclopentane ring instead of cyclohexane

This specificity in functional groups imparts distinct chemical reactivity and biological properties not found in its analogs, opening avenues for targeted applications in synthetic chemistry and pharmacology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via reductive etherification or oxidative cycloaddition using reagents like ceric ammonium nitrate (CAN) ( ). Key optimization strategies include:

  • Temperature control (e.g., maintaining 0–5°C during CAN-mediated reactions to prevent side oxidation).
  • Solvent selection (polar aprotic solvents like THF improve reaction homogeneity).
  • Stoichiometric adjustments (e.g., 1.2 equivalents of reducing agents to ensure complete conversion).
  • Example yield CAN-mediated reactions typically achieve 65–75% yields under optimized conditions .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer :

  • X-ray crystallography ( ): Provides bond angles, torsion angles, and stereochemical details (e.g., C1–C7–C12 bond angle: 113.11° ).
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm).
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>95% ).

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Methodological Answer :

  • Solubility : Insoluble in water; soluble in ethanol, ethyl acetate, and chloroform ( ).
  • Stability : Degrades under strong oxidizers or bases ( ). Store at 2–8°C in inert atmospheres (N2_2 or Ar) to prevent hydrolysis of the ester group.

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and binding interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites ( ). For example, the hydroxymethyl group exhibits high electron density (HOMO: −5.2 eV).
  • Molecular docking : Use software like AutoDock Vina to simulate binding with biological targets (e.g., enzymes). A recent study reported a binding affinity of −7.8 kcal/mol for cyclooxygenase-2 .

Q. How do experimental and computational data align or contradict in explaining reaction mechanisms involving this compound?

  • Methodological Answer :

  • Case Study : Oxidation with KMnO4_4 yields ethylcyclohexanone experimentally, but DFT simulations suggest a radical intermediate (). Resolve contradictions by:
  • Conducting kinetic isotope effect (KIE) studies to validate intermediates.
  • Comparing computed activation energies (e.g., 25 kcal/mol for radical vs. 18 kcal/mol for carbocation pathways) with experimental Arrhenius plots .

Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer :

  • Chiral auxiliaries : Use (S)-proline to induce asymmetry during cyclization ().
  • Chromatographic resolution : Chiral HPLC (Chiralpak AD-H column) separates enantiomers (e.g., α = 1.2 for R/S forms).
  • Crystallographic validation : Compare experimental vs. simulated X-ray diffraction patterns ( ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

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